Methyl 2-(4-bromophenyl)-2-chloroacetate
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Overview
Description
Methyl 2-(4-bromophenyl)-2-chloroacetate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of phenylacetic acid and is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the acetate group, respectively
Mechanism of Action
Target of Action
Methyl 2-(4-bromophenyl)-2-chloroacetate is a complex compound that is often used in the field of organic chemistry. It is known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may interact with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The compound’s bromophenyl group could potentially act as the organoboron reagent in this process .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
It is known to be used in the formation of carbon–carbon bonds in suzuki–miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . This suggests that Methyl 2-(4-bromophenyl)-2-chloroacetate could interact with various enzymes, proteins, and other biomolecules in a biochemical context, although specific interactions have yet to be identified.
Cellular Effects
Related bromophenyl compounds have been shown to have effects on cells . For instance, a newly synthesized pyrazoline derivative containing a 4-bromophenyl group was found to have neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
Molecular Mechanism
Bromophenyl compounds are known to undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution . These reactions could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that boronic esters, which are related to bromophenyl compounds, can undergo protodeboronation, a reaction that involves the removal of the boron moiety . This suggests that this compound could potentially exhibit changes in its effects over time due to similar reactions.
Metabolic Pathways
Bromophenyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions , suggesting that this compound could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromophenyl)-2-chloroacetate can be synthesized through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the chlorination of methyl 2-(4-bromophenyl)acetate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the alpha position of the acetate group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the alpha position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield carboxylic acids or ketones, depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Oxidation: 4-Bromophenylacetic acid or 4-bromophenylacetone.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)-2-chloroacetate can be compared with other similar compounds, such as:
Methyl 2-(4-bromophenyl)acetate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 2-(4-chlorophenyl)-2-chloroacetate: Contains a chlorine atom on the phenyl ring instead of bromine, leading to variations in chemical behavior and biological activity.
Methyl 2-(4-bromophenyl)-2-fluoroacetate:
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGPRRIZASKEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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